molecular formula C8H9Cl2N B1297807 [(2,6-dichlorophenyl)methyl](methyl)amine CAS No. 15205-19-3

[(2,6-dichlorophenyl)methyl](methyl)amine

Cat. No.: B1297807
CAS No.: 15205-19-3
M. Wt: 190.07 g/mol
InChI Key: FPHGYJYIACPGRK-UHFFFAOYSA-N
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Description

[(2,6-dichlorophenyl)methyl](methyl)amine is an organic compound belonging to the class of phenylmethylamines. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-dichlorophenyl)methyl](methyl)amine typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

[(2,6-dichlorophenyl)methyl](methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

[(2,6-dichlorophenyl)methyl](methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2,6-dichlorophenyl)methyl](methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,6-dichlorophenyl)methyl](methyl)amine is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHGYJYIACPGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164947
Record name Benzenemethanamine, 2,6-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-19-3
Record name Benzenemethanamine, 2,6-dichloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,6-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,6-dichlorophenyl)methyl](methyl)amine
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